

An In-depth Technical Guide to 2,2-Diethyloxirane

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Compound of Interest

Compound Name: 2,2-Diethyloxirane

Cat. No.: B1346503

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CAS Number: 1192-17-2

This technical guide provides a comprehensive overview of **2,2-diethyloxirane**, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, reactivity, and illustrative experimental protocols.

Chemical and Physical Properties

2,2-Diethyloxirane, also known as 2-ethyl-1,2-epoxybutane, is a cyclic ether with a three-membered ring.^[1] This strained ring structure is the source of its reactivity, making it a useful building block in the synthesis of various organic compounds.^[1] It is a colorless liquid at room temperature with a characteristic sweet odor.^[1]

The key physicochemical properties of **2,2-diethyloxirane** are summarized in the table below.

Property	Value	Source
Identifiers		
CAS Number	1192-17-2	[1] [2]
IUPAC Name	2,2-diethyloxirane	[2]
Synonyms		
	2-Ethyl-1,2-epoxybutane, Oxirane, 2,2-diethyl-	[1]
Molecular Formula	C ₆ H ₁₂ O	[1]
SMILES	CCC1(CO1)CC	[2]
InChI Key	OVKYVUFYOFPYNK- UHFFFAOYSA-N	[1] [2]
Physical Properties		
Molecular Weight	100.16 g/mol	[2] [3]
Boiling Point	106.1 °C at 760 mmHg	
Density	0.849 g/cm ³	
Refractive Index	1.412	
Flash Point	10.4 °C	
Vapor Pressure	33.4 mmHg at 25°C	
Calculated Properties		
logP (Octanol/Water)	1.575	[3]
Water Solubility (logS)	-1.43	[3]
Polar Surface Area	12.5 Å ²	[2]

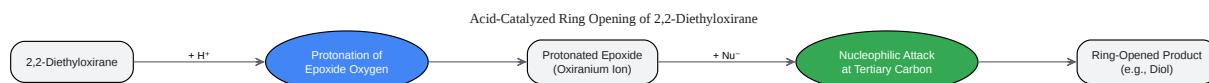
Reactivity and Transformation Pathways

The high ring strain of the oxirane ring in **2,2-diethyloxirane** makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can be catalyzed by either acids or bases, yielding different regiochemical outcomes.

Acid-Catalyzed Ring Opening: Under acidic conditions, the oxygen atom of the epoxide is protonated, forming a good leaving group. The subsequent nucleophilic attack occurs at the more substituted carbon atom due to the development of a partial positive charge that is stabilized by the adjacent ethyl groups.

Base-Catalyzed Ring Opening: In the presence of a strong base, the nucleophile attacks one of the carbon atoms of the epoxide ring via an S_N2 mechanism. For a sterically unhindered epoxide like **2,2-diethyloxirane**, the attack will occur at the least substituted carbon atom.

Below are diagrams illustrating these fundamental reaction pathways.



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Caption: Acid-Catalyzed Ring Opening Pathway.



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Caption: Base-Catalyzed Ring Opening Pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of **2,2-diethyloxirane** are crucial for its application in research and development. Below is a representative protocol for the epoxidation of an alkene to form an oxirane, which can be adapted for the synthesis of **2,2-diethyloxirane**.

Synthesis of **2,2-Diethyloxirane** via Epoxidation of 2-Ethyl-1-butene

This protocol describes a general method for the epoxidation of an alkene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

- 2-Ethyl-1-butene
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium sulfite solution
- Anhydrous magnesium sulfate
- Separatory funnel
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath

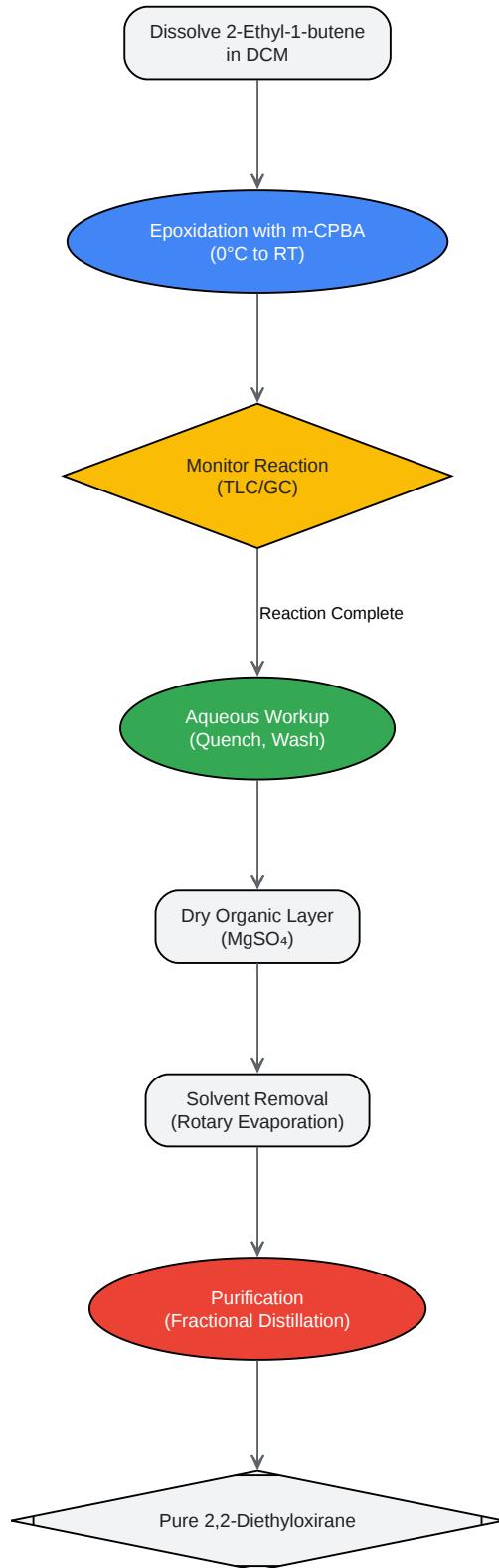
Procedure:

- Dissolve 2-ethyl-1-butene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution in an ice bath to 0 °C.
- Slowly add a solution of m-CPBA (1.1 eq) in dichloromethane to the stirred solution of the alkene over a period of 30 minutes.
- Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxy acid.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by fractional distillation to obtain pure **2,2-diethyloxirane**.

The following diagram illustrates the general workflow for this synthesis and purification process.

Workflow for the Synthesis of 2,2-Diethyloxirane

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Caption: General Experimental Workflow for Synthesis.

Safety Information

2,2-Diethyloxirane should be handled with appropriate safety precautions. It is known to be an irritant to the skin and eyes.^[1] Therefore, personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Applications in Synthesis

Due to its reactivity, **2,2-diethyloxirane** is a versatile intermediate in organic synthesis. The ring-opening reactions allow for the introduction of a 1,2-difunctionalized moiety into a target molecule. This is particularly useful in the construction of complex natural products and in the development of new pharmaceutical agents where the introduction of hydroxyl and other functional groups is desired.

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References

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